REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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18.1 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
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3.3 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution is heated
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Type
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TEMPERATURE
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Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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CUSTOM
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Details
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a pink layer separated
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Type
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DISSOLUTION
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Details
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This layer is dissolved in 200 mL of ethyl acetate
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Type
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WASH
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Details
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the solution is washed with saturated aqueous sodium bicarbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
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to give an oil which
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Type
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CUSTOM
|
Details
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is purified by chromatography on silica gel using
|
Type
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ADDITION
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Details
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a mixture of 30% ethyl acetate and 70% hexane as the eluent
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Name
|
|
Type
|
product
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Smiles
|
OC1=C(C(=O)OC)C=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |